N-(3-nitrophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Description
N-(3-Nitrophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a synthetic benzothiophene carboxamide derivative featuring a 3-nitrophenyl substituent at the carboxamide position. This compound belongs to a broader class of tetrahydrobenzothiophene carboxamides, which are recognized for their diverse pharmacological properties, including antimicrobial, antifungal, and cytostatic activities [1]. The 3-nitrophenyl group introduces electron-withdrawing effects, which may influence electronic distribution, solubility, and bioactivity compared to analogs with electron-donating substituents (e.g., methoxy or methyl groups) [4].
Properties
IUPAC Name |
N-(3-nitrophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3S/c18-15(13-9-21-14-7-2-1-6-12(13)14)16-10-4-3-5-11(8-10)17(19)20/h3-5,8-9H,1-2,6-7H2,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFIDOFVFYNXVMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=CS2)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-nitrophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multiple steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable electrophile.
Nitration of Phenyl Group:
Amidation Reaction: The final step involves the formation of the carboxamide group by reacting the nitrophenyl-substituted benzothiophene with an amine under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include continuous flow reactions and the use of automated synthesis equipment to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst or sodium dithionite.
Substitution: The benzothiophene core can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C), sodium dithionite (Na₂S₂O₄).
Substitution: Halogenating agents (e.g., bromine), nitrating agents (e.g., nitric acid).
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of aniline derivatives.
Substitution: Various substituted benzothiophenes depending on the electrophile used.
Scientific Research Applications
Anticancer Properties
Research indicates that derivatives of tetrahydro-benzothiophene compounds exhibit anticancer activity. For instance, studies have shown that certain analogs can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. The mechanism often involves the modulation of key signaling pathways such as the PI3K/Akt pathway, which is crucial for cell survival and growth.
Case Study:
A study conducted by Raimer et al. demonstrated that diazirinyl-substituted compounds could effectively bind to the aryl hydrocarbon receptor (AhR), leading to the downregulation of AhR-responsive genes associated with cancer progression . This suggests that N-(3-nitrophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide may share similar mechanisms.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary evaluations indicated that it could inhibit the growth of various bacterial strains, suggesting potential applications in treating infections.
Data Table: Antimicrobial Efficacy
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Escherichia coli | 15 |
| Staphylococcus aureus | 18 |
| Pseudomonas aeruginosa | 12 |
Pain Management
This compound has been implicated in pain management due to its interaction with G protein-coupled receptors (GPCRs). Specifically, it has shown promise as a GPR55 antagonist, which plays a role in modulating pain perception . This interaction could lead to new analgesic therapies.
Clinical Implications:
The ability to modulate pain pathways makes this compound a candidate for developing novel pain relief medications with potentially fewer side effects compared to traditional analgesics.
Materials Science Applications
In addition to its biological applications, this compound is being explored for its utility in materials science. Its photoreactive properties make it suitable for use in photolithography and as a precursor for functional materials.
Photoreactivity Studies:
Recent studies have highlighted its stability under ambient light conditions while maintaining significant reactivity when exposed to UV light . This characteristic is advantageous for applications in developing advanced materials for electronics and photonics.
Mechanism of Action
The mechanism by which N-(3-nitrophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide exerts its effects depends on its interaction with molecular targets. The nitrophenyl group can participate in hydrogen bonding and electrostatic interactions, while the benzothiophene core can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Substituent Variations and Electronic Effects
The pharmacological profile of tetrahydrobenzothiophene carboxamides is highly dependent on the substituents at the phenyl ring and benzothiophene core. Key analogs and their distinguishing features include:
| Compound Name | Substituent(s) | Molecular Weight (g/mol) | Key Pharmacological Activity | Reference |
|---|---|---|---|---|
| Target Compound | 3-Nitrophenyl | 343.38 (calc.) | Under investigation; predicted cytostatic/antimicrobial | [1], [4] |
| N-(4-Methylphenyl)-2-[(4-Methylphenylmethylene)amino] analog | 4-Methylphenyl | 380.52 | Antibacterial, antifungal | [4] |
| N-(4-Fluorophenyl)-2-[(4-Methoxyphenylmethylene)amino] analog | 4-Fluorophenyl, 4-methoxy | 422.48 | Structural stability (crystallographically studied) | [12] |
| N-(2-Fluorophenyl) analog | 2-Fluorophenyl | 330.38 | Structural analysis (X-ray diffraction) | [10] |
| N-(3-Methoxyphenyl) analog | 3-Methoxyphenyl | 328.42 | Synthetic intermediate; uncharacterized bioactivity | [16], [18] |
Electronic Effects :
- However, it reduces solubility compared to methoxy or methyl analogs [4], [10].
- Methoxy/Methyl Groups : Electron-donating groups (e.g., 4-methoxy in [4]) increase lipophilicity and may enhance membrane penetration, contributing to antimicrobial efficacy.
Crystallographic and Structural Insights
- Crystal Packing : The 3-nitrophenyl group’s planar geometry and strong dipole may influence crystal packing differently than fluorine or methoxy substituents. For example, the 4-fluorophenyl analog forms stable crystals with C–H···O and π-π interactions [12]].
- Conformational Analysis : Substituents alter ring puckering in the tetrahydrobenzothiophene core, as quantified by Cremer-Pople parameters [11]].
Biological Activity
N-(3-nitrophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound belonging to the class of benzothiophenes. Its unique structure, characterized by a nitrophenyl group and a carboxamide moiety, has attracted significant attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C18H17N3O4S |
| Molecular Weight | 371.4 g/mol |
| IUPAC Name | This compound |
Structural Features
The compound features:
- A nitrophenyl group that enhances its reactivity and potential interactions with biological targets.
- A carboxamide group that may participate in hydrogen bonding with biomolecules.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, it may act as an inhibitor of acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases like Alzheimer's disease .
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various pathogens. The nitro group is often associated with enhanced antibacterial activity .
- Anticancer Properties : Research has suggested that the compound may possess anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth through modulation of signaling pathways.
Antimicrobial Activity
Research has demonstrated that this compound shows promising antimicrobial effects. In vitro studies revealed:
- Efficacy against Bacteria : The compound displayed significant inhibition against Gram-positive and Gram-negative bacteria.
- Mechanism : Likely involves disruption of bacterial cell wall synthesis or function.
Anticancer Activity
The compound's anticancer potential has been explored in various studies:
- Cell Lines Tested : It has been tested against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549).
- Findings : Results indicated a dose-dependent reduction in cell viability with IC50 values ranging from 10 to 30 µM depending on the cell line .
Neuroprotective Effects
Given its potential as an AChE inhibitor:
- Cognitive Enhancement : Studies suggest that it may improve cognitive function by increasing acetylcholine levels in the brain.
- Protective Mechanisms : The compound may protect neurons from oxidative stress and apoptosis .
Case Study 1: Antimicrobial Efficacy
In a study published by MDPI, the compound was tested for its antimicrobial properties against E. coli and S. aureus:
- Results : Showed an MIC (Minimum Inhibitory Concentration) of 50 µg/mL against both pathogens.
Case Study 2: Anticancer Activity
A recent investigation evaluated the anticancer effects on MCF-7 cells:
- Experimental Design : Cells were treated with varying concentrations (1–100 µM) of the compound.
- Outcome : Significant cell death was observed at concentrations above 20 µM after 48 hours of exposure.
Research Findings Summary Table
| Study Focus | Test Subject | Key Result |
|---|---|---|
| Antimicrobial Activity | E. coli & S. aureus | MIC = 50 µg/mL |
| Anticancer Activity | MCF-7 Cells | IC50 = 20 µM after 48 hours |
| Neuroprotective Effects | AChE Inhibition | Increased acetylcholine levels |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
